3-Benzhydrylpentanedioic acid
Beschreibung
3-Benzhydrylpentanedioic acid is a substituted pentanedioic acid derivative featuring a benzhydryl group (diphenylmethyl) at the 3-position. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic behavior. The compound has been studied in the context of medicinal chemistry, particularly as a synthetic intermediate or structural analog for dopamine receptor ligands, such as JNJ-37822681 dihydrochloride, a potent dopamine D2 receptor antagonist . Its synthesis often involves coupling benzhydryl groups to a pentanedioic acid backbone via condensation or alkylation reactions.
Eigenschaften
CAS-Nummer |
93878-28-5 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
3-benzhydrylpentanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-15(12-17(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
NRPZCMFGRAUPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydrylpentanedioic acid typically involves the introduction of the benzhydryl group to a pentanedioic acid precursor. One common method is through the Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with pentanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .
Industrial Production Methods
Industrial production of 3-Benzhydrylpentanedioic acid may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzhydrylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydryl ketones or alcohols.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as N-bromosuccinimide (NBS) and halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Benzhydryl ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Halogenated benzhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzhydrylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Benzhydrylpentanedioic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 3-benzhydrylpentanedioic acid with structurally or functionally related compounds, focusing on molecular features, pharmacological relevance, and synthetic pathways.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Lipophilicity: The benzhydryl group in 3-benzhydrylpentanedioic acid significantly increases its logP (estimated >3.5) compared to 2-sulfanylethanol (logP ~0.2) or morpholine derivatives (logP ~1.8). This property enhances membrane permeability but may reduce aqueous solubility .
- In contrast, planar structures like 5-(2,3-difluorophenyl)-1H-pyrimidin-2-one exhibit better fit in enzymatic active sites .
Pharmacological Relevance
- Dopamine Receptor Affinity: 3-Benzhydrylpentanedioic acid serves as a precursor to JNJ-37822681 dihydrochloride, which shows subnanomolar affinity for dopamine D2 receptors. Analogues lacking the benzhydryl group exhibit 10-fold lower potency, underscoring its critical role in receptor interaction .
- Metabolic Stability : Fluorinated compounds like 5-(2,3-difluorophenyl)-1H-pyrimidin-2-one demonstrate superior metabolic stability due to fluorine’s electron-withdrawing effects, whereas the carboxylic acid groups in 3-benzhydrylpentanedioic acid may predispose it to glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
